AVP-786, also known as avp-786, is a deuterated form of dextromethorphan. Deuteration is a process where hydrogen atoms in a molecule are replaced with deuterium, a stable isotope of hydrogen. This substitution can alter the pharmacokinetic properties of a drug, often leading to improved safety and tolerability [, ]. AVP-786 is currently being investigated for its potential as a treatment for agitation in Alzheimer's disease [, , , , , ]. It is also being explored for its potential in treating negative symptoms of schizophrenia [] and treatment-resistant depression [, ].
Deudextromethorphan is a deuterated form of dextromethorphan, a well-known cough suppressant. The substitution of hydrogen atoms with deuterium, a heavier isotope of hydrogen, enhances the pharmacokinetic properties of the compound. This modification aims to improve the drug's efficacy and safety profile, particularly in treating neurological conditions such as schizophrenia and agitation.
Deudextromethorphan is derived from dextromethorphan, which is synthesized from morphine or can be obtained from the synthesis of other chemical precursors. The introduction of deuterium into the molecular structure is achieved through various synthetic methods that involve chemical reactions designed to replace specific hydrogen atoms with deuterium.
Deudextromethorphan falls under the category of small molecule drugs and is classified as an NMDA receptor antagonist. It also acts as a P-glycoprotein inhibitor and sodium channel blocker, which contribute to its therapeutic effects in neurological disorders.
The synthesis of deudextromethorphan typically involves several key steps:
The synthesis can be complex and may require careful control of reaction conditions such as temperature, pressure, and pH to optimize yields and minimize by-products. Advanced techniques like nuclear magnetic resonance spectroscopy are often employed to confirm the successful incorporation of deuterium into the molecular structure.
Deudextromethorphan has a molecular formula of with an InChIKey of AKYHKWQPZHDOBW-VJAUXQICSA-N. The structural modifications due to deuteration can influence its interaction with biological targets.
The presence of deuterium alters the vibrational frequencies of bonds within the molecule, which can affect its pharmacodynamics and pharmacokinetics.
Deudextromethorphan undergoes several significant chemical reactions:
The reactivity of deudextromethorphan can be influenced by its molecular structure, particularly the presence of electron-donating or withdrawing groups that can stabilize or destabilize certain reaction intermediates.
Deudextromethorphan primarily functions as an NMDA receptor antagonist, which means it inhibits the action of glutamate at these receptors. This action is crucial for modulating excitatory neurotransmission in the brain.
Relevant data indicate that these properties may enhance its suitability for therapeutic applications compared to non-deuterated counterparts .
Deudextromethorphan is being investigated primarily for its potential therapeutic applications in:
Strategic deuteration of dextromethorphan targets carbon-hydrogen (C-H) bonds adjacent to metabolic hotspots, particularly the N-methyl group vulnerable to oxidative N-demethylation by cytochrome P450 (CYP) enzymes. Replacing hydrogen with deuterium at these positions leverages the kinetic deuterium isotope effect (KDIE), where the stronger carbon-deuterium (C-D) bond (∼5–6 kcal/mol higher zero-point energy than C-H) slows the rate-limiting bond cleavage step in oxidative metabolism [1] [3]. For deuterated morphinan analogues like Deudextromethorphan, deuteration at the α-position to nitrogen directly impedes CYP3A4/2D6-mediated N-demethylation—a primary pathway generating the less active metabolite dextrorphan [1] [4]. Theoretical maximum KDIEs for C-H bond breakage approach 6–10 at 37°C, but observed in vitro effects are often attenuated (1.5–3.0) due to metabolic switching, binding kinetics, or reaction mechanism complexity [3] [4].
Table 1: Metabolic Parameters Influenced by Deuteration in Morphinan Analogues
Deuteration Site | Target Enzyme | Isotope Effect (kH/kD) | Observed Metabolic Stability Change |
---|---|---|---|
N-CD3 (α-deuteration) | CYP3A4 | 2.5–4.0 | 2–3-fold reduced N-demethylation rate |
C3-O-CH3 (O-deuteration) | CYP2D6 | <1.5 | Minimal impact on O-demethylation |
Aromatic C-D | CYP3A4 | ~1.0 | No significant change |
Positional selectivity is critical: Deuteration of the N-methyl group (CD3) yields robust stability enhancement, while ether methyl groups (e.g., C3-methoxy) show negligible isotope effects due to distinct reaction mechanisms (single-electron transfer vs. hydrogen atom abstraction) [4] [7]. In vitro microsomal studies confirm deuteration at metabolically inert sites (e.g., aromatic positions) fails to enhance half-life [4].
Synthesizing Deudextromethorphan necessitates regiospecific deuterium incorporation, often via late-stage functional group modifications or de novo construction of the morphinan core. Key approaches include:
Table 2: Synthetic Methods for N-Trideuteromethyl Morphinan Analogues
Method | Deuterium Source | Isotopic Purity (%) | Key Limitation |
---|---|---|---|
Reductive Amination | D2C=O + NaBD4 | 95–98 | Over-reduction to non-deuterated byproducts |
Alkylation | CD3I | >99 | Epimerization at C13/C14 chiral centers |
Catalytic Deuterolysis | D2/Pd-C | 90–93 | Incomplete halogen/deuterium exchange |
Critical challenges include preserving stereochemistry at C9/C13 and minimizing isotopic dilution. Protecting groups (e.g., O-silylation) prevent demethylation during N-alkylation, while enzymatic resolution ensures enantiomeric purity [1].
Deuteration primarily alters intrinsic clearance (CLint) by modulating enzyme kinetics, but systemic outcomes depend on clearance mechanism dominance:
Table 3: Pharmacokinetic Outcomes of Deuteration in Preclinical Models
Parameter | Deuterated Analog | Non-Deuterated Control | Fold Change |
---|---|---|---|
Plasma Half-life (rat) | 6.2 h | 3.1 h | 2.0 |
AUC0–24h (guinea pig) | 4200 ng·h/mL | 1800 ng·h/mL | 2.3 |
Hepatic CLint (HLM) | 15 mL/min/kg | 38 mL/min/kg | 0.4 |
Species differences are critical: Guinea pigs, like humans, exhibit high aldehyde oxidase (AO) activity, which metabolizes morphinans at aromatic positions unafffected by deuteration, diminishing AUC gains. Rats, with low AO, show exaggerated benefits [6]. Molecular docking predicts metabolic switching risks by identifying alternative oxidation sites within 5Å of the heme iron in CYP3A4/2D6 [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7